molecular formula C14H18ClNO5 B12613832 2-tert-Butyl-5-(2-methylphenyl)-1,2-oxazol-2-ium perchlorate CAS No. 918884-81-8

2-tert-Butyl-5-(2-methylphenyl)-1,2-oxazol-2-ium perchlorate

Cat. No.: B12613832
CAS No.: 918884-81-8
M. Wt: 315.75 g/mol
InChI Key: UPJYWMVPLCGDMC-UHFFFAOYSA-M
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Description

2-tert-Butyl-5-(2-methylphenyl)-1,2-oxazol-2-ium perchlorate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a tert-butyl group, a methylphenyl group, and an oxazolium ion, combined with a perchlorate anion, making it a subject of interest in organic chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-Butyl-5-(2-methylphenyl)-1,2-oxazol-2-ium perchlorate typically involves the reaction of 2-tert-butyl-5-(2-methylphenyl)-1,2-oxazole with perchloric acid. The reaction is carried out under controlled conditions to ensure the formation of the oxazolium ion. The process may involve:

    Reactants: 2-tert-butyl-5-(2-methylphenyl)-1,2-oxazole and perchloric acid.

    Conditions: The reaction is usually conducted at low temperatures to prevent decomposition and ensure high yield.

    Purification: The product is purified through recrystallization or chromatography to obtain the desired compound in pure form.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized to maximize yield and purity while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-tert-Butyl-5-(2-methylphenyl)-1,2-oxazol-2-ium perchlorate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions may be carried out using reducing agents to modify the oxazolium ion.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while reduction may produce reduced oxazolium compounds.

Scientific Research Applications

2-tert-Butyl-5-(2-methylphenyl)-1,2-oxazol-2-ium perchlorate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of advanced materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of 2-tert-Butyl-5-(2-methylphenyl)-1,2-oxazol-2-ium perchlorate involves its interaction with molecular targets through its oxazolium ion. The compound can form stable complexes with various substrates, influencing biochemical pathways and reactions. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-tert-Butyl-5-methylphenol
  • 4,4’-Thiobis(2-tert-butyl-5-methylphenol)
  • 5-tert-Butyl-2-methylphenol

Uniqueness

2-tert-Butyl-5-(2-methylphenyl)-1,2-oxazol-2-ium perchlorate is unique due to its oxazolium ion structure, which imparts distinct chemical properties and reactivity compared to similar compounds

Properties

CAS No.

918884-81-8

Molecular Formula

C14H18ClNO5

Molecular Weight

315.75 g/mol

IUPAC Name

2-tert-butyl-5-(2-methylphenyl)-1,2-oxazol-2-ium;perchlorate

InChI

InChI=1S/C14H18NO.ClHO4/c1-11-7-5-6-8-12(11)13-9-10-15(16-13)14(2,3)4;2-1(3,4)5/h5-10H,1-4H3;(H,2,3,4,5)/q+1;/p-1

InChI Key

UPJYWMVPLCGDMC-UHFFFAOYSA-M

Canonical SMILES

CC1=CC=CC=C1C2=CC=[N+](O2)C(C)(C)C.[O-]Cl(=O)(=O)=O

Origin of Product

United States

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